N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzothieno[2,3-d]pyrimidinone core substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2-chloro-4,6-dimethylphenyl group.
Properties
CAS No. |
476485-61-7 |
|---|---|
Molecular Formula |
C27H26ClN3O3S2 |
Molecular Weight |
540.1 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-15-12-16(2)24(20(28)13-15)29-22(32)14-35-27-30-25-23(19-6-4-5-7-21(19)36-25)26(33)31(27)17-8-10-18(34-3)11-9-17/h8-13H,4-7,14H2,1-3H3,(H,29,32) |
InChI Key |
QQPYEIIOUWKILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic Effects
Steric and Lipophilic Effects
- In contrast, compounds like CAS 477330-62-4 (2,3-dimethylphenyl) lack chloro substituents, reducing electronegativity but maintaining moderate bulk .
- Alkyl Groups : The 4-ethylphenyl group in N-(4-Ethylphenyl)-... increases lipophilicity compared to methyl-substituted analogues, which may enhance membrane permeability but reduce aqueous solubility .
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